1,3-Diallyl-2-thiourea
Overview
Description
1,3-Diallyl-2-thiourea is a chemical compound with the linear formula C7H12N2S . Its molecular weight is 156.251 .
Synthesis Analysis
A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas were synthesized in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of 1,3-Diallyl-2-thiourea is represented by the linear formula C7H12N2S .Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Diallyl-2-thiourea is 156.251 .Scientific Research Applications
Pharmacological Evaluation
- Field : Pharmacology
- Application : Thiourea derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They were synthesized by the reaction of various anilines with CS2 .
- Methods : The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . These compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
- Results : The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains . Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase . Compound 2 was more potent against α-amylase and G6Pase .
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : 1,3-diaryl substituted pyrazole-based urea and thiourea derivatives are designed, synthesized, and biologically evaluated as antimicrobial agents .
- Methods : Preliminary screening results revealed that compound 7a (3,4-dichlorophenyl derivative) exhibited potent activity against S. aureus (MIC = 0.25 μg mL −1) and compound 7j (2,4-difluorophenyl derivative) against Mycobacterium tuberculosis (MIC = 1 μg mL −1) .
- Results : Compounds 7a and 7j were non-toxic to Vero cells with a favorable selectivity index of 40 and 200, respectively, and demonstrated good microsomal stability . Compound 7a exhibited equipotent activity (MIC = 0.25 μg mL −1) against various multidrug-resistant strains of S. aureus, which include various strains of MRSA and VRSA, and elicited bacteriostatic properties .
Organic Synthesis
- Field : Organic Chemistry
- Application : “1,3-Diallyl-2-thiourea” is used in organic synthesis . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
- Methods : The specific methods of application or experimental procedures in organic synthesis can vary widely depending on the specific reaction or process being carried out .
- Results : The outcomes obtained can also vary widely, as they depend on the specific reaction or process .
Synthesis of 2-Amino-5-Carboxamide Thiazoles
- Field : Medicinal Chemistry
- Application : “1,3-Diallyl-2-thiourea” derivatives can be used in the synthesis of 2-amino-5-carboxamide thiazoles .
- Methods : Kim developed a solid-phase synthetic method for the synthesis of 2-amino-5-carboxamide thiazoles . This method avoids the formation of undesired isomers .
- Results : The result is the successful synthesis of 2-amino-5-carboxamide thiazoles .
X-ray Crystallography
- Field : Crystallography
- Application : The novel derivatives of “1,3-Diallyl-2-thiourea” have been analyzed using X-ray crystallography .
- Methods : The analysis involves the use of Hirshfeld surfaces . This method allows for the examination of hydrogen bonding and several weaker interactions such as N–H⋯S, and weak interactions such as C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking cooperative in the stabilization of supramolecular structures .
- Results : The results of this analysis can provide valuable insights into the structure and properties of these compounds .
Synthesis of 2-Amino-5-Carboxamide Thiazoles
- Field : Medicinal Chemistry
- Application : “1,3-Diallyl-2-thiourea” derivatives can be used in the synthesis of 2-amino-5-carboxamide thiazoles .
- Methods : Kim developed a solid-phase synthetic method for the synthesis of 2-amino-5-carboxamide thiazoles . This method avoids the formation of undesired isomers .
- Results : The result is the successful synthesis of 2-amino-5-carboxamide thiazoles .
Future Directions
Thiourea derivatives have diverse biological activities and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals of high commercial interest . Therefore, the development of newer alternatives has been deemed a panacea for tackling emerging antimicrobial resistance effectively .
properties
IUPAC Name |
1,3-bis(prop-2-enyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWKUMHMSNBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064416 | |
Record name | Thiourea, N,N'-di-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown, odorless, crystalline solid; [Alfa Aesar MSDS] | |
Record name | Thiourea, N,N'-di-2-propenyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9769 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Diallyl-2-thiourea | |
CAS RN |
6601-20-3 | |
Record name | N,N′-Diallylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6601-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N,N'-di-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, N,N'-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea, N,N'-di-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-Triallyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.